molecular formula C19H30O4 B12747162 Propanedioic acid, 2-(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, 1,3-dimethyl ester CAS No. 165101-55-3

Propanedioic acid, 2-(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, 1,3-dimethyl ester

Cat. No.: B12747162
CAS No.: 165101-55-3
M. Wt: 322.4 g/mol
InChI Key: XMGQHEJRDAUXIN-UHFFFAOYSA-N
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Description

Propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester is a complex organic compound It is known for its unique structure, which includes a cyclohexene ring with multiple methyl groups and a propanedioic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester typically involves the esterification of propanedioic acid with the appropriate alcohol under acidic conditions. The reaction may be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial in industrial settings to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester involves its interaction with molecular targets through its ester and cyclohexene functional groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid with similar reactivity.

    Diethyl malonate: Another ester of malonic acid, often used in similar applications.

    Methyl malonate: A related compound with one less ester group.

Uniqueness

Propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester is unique due to its complex structure, which includes a cyclohexene ring and multiple methyl groups. This structure imparts distinct chemical properties and reactivity compared to simpler malonic acid esters .

Properties

CAS No.

165101-55-3

Molecular Formula

C19H30O4

Molecular Weight

322.4 g/mol

IUPAC Name

dimethyl 2-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)butylidene]propanedioate

InChI

InChI=1S/C19H30O4/c1-13(12-15(17(20)22-5)18(21)23-6)9-10-16-14(2)8-7-11-19(16,3)4/h12-13H,7-11H2,1-6H3

InChI Key

XMGQHEJRDAUXIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(C)C=C(C(=O)OC)C(=O)OC

Origin of Product

United States

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